Some studies have investigated the potential anti-inflammatory properties of bavachin. These studies, primarily conducted in cell lines and animal models, have shown that bavachin may exhibit anti-inflammatory effects by:
Bavachin has also been investigated for its potential effects in other areas, including:
Bavachin, also known as Corylifolin, is a natural flavonoid compound primarily isolated from the seeds of the traditional medicinal plant Psoralea corylifolia. Its chemical formula is C₁₈H₁₈O₃, and it is recognized for its phytoestrogenic properties, activating estrogen receptors ERα and ERβ with effective concentrations (EC50) of 320 nM and 600 nM, respectively . Bavachin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a subject of interest in pharmacological research.
Bavachin's mechanism of action depends on its biological target. Here are two potential mechanisms:
Bavachin undergoes various metabolic transformations in the body. It is primarily metabolized through phase I reactions involving cytochrome P450 enzymes (CYPs) such as CYP1A1 and CYP2C9, which facilitate oxidation and other modifications. Phase II metabolism predominantly involves glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) like UGT1A1 and UGT1A9 . The compound also interacts with efflux transporters, which can influence its bioavailability and pharmacokinetics .
Bavachin has been shown to possess significant biological activities:
Bavachin can be synthesized through several methods:
Bavachin has various applications in medicine and health:
Studies have shown that bavachin interacts with several drug-metabolizing enzymes. For instance, it has been reported to inhibit CYP2C9 and P-glycoprotein (P-gp), which can affect the pharmacokinetics of co-administered drugs . Understanding these interactions is crucial for optimizing therapeutic regimens involving bavachin.
Bavachin shares structural similarities with several other flavonoids. Here are some notable compounds:
Compound Name | Source | Key Activities |
---|---|---|
Isobavachalcone | Psoralea corylifolia | Antioxidant, anti-inflammatory |
Chrysin | Honeycomb or Passionflower | Anti-inflammatory, anti-cancer |
Luteolin | Celery, parsley | Antioxidant, anti-cancer |
Apigenin | Chamomile | Anti-inflammatory, neuroprotective |
Uniqueness of Bavachin: Bavachin is distinguished by its specific phytoestrogenic activity and its unique mechanism in neuroprotection through modulation of critical signaling pathways. While other compounds may share similar antioxidant or anti-cancer properties, bavachin's dual role as a phytoestrogen enhances its therapeutic potential in hormone-related conditions.
Bavachin is a natural flavonoid compound with the molecular formula C20H20O4, representing a precise arrangement of twenty carbon atoms, twenty hydrogen atoms, and four oxygen atoms [1] [2] [3]. The compound has been assigned the Chemical Abstracts Service registry number 19879-32-4, providing a unique identifier for this specific molecular structure [1] [4]. The systematic chemical name for bavachin according to International Union of Pure and Applied Chemistry nomenclature is (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one [2] [5].
The molecular architecture of bavachin follows the characteristic C6-C3-C6 skeleton typical of flavonoid compounds, consisting of two phenyl rings connected by a three-carbon bridge that forms a heterocyclic ring system [31]. This fundamental framework places bavachin within the broader category of phenolic compounds derived from plant secondary metabolism [28]. The specific arrangement of atoms within the C20H20O4 formula creates a complex three-dimensional structure that determines the compound's biological and chemical properties [2] [3].
Bavachin belongs to the flavanone subclass of flavonoids, specifically characterized by the presence of a 2,3-dihydro-4H-chromen-4-one core structure [30]. This classification distinguishes bavachin from other flavonoid subclasses such as flavones, flavonols, and isoflavones based on the saturation state of the C2-C3 bond and the oxidation pattern of the central heterocyclic ring [30] [31]. The flavanone structure features a saturated C2-C3 bond, which contrasts with the unsaturated double bond found in flavones and flavonols [31].
Within the flavanone category, bavachin is further classified as a prenylated flavanone due to the presence of a 3-methylbut-2-enyl side chain attached to the aromatic ring system [28]. This prenyl group significantly influences the compound's physicochemical properties and biological activity compared to non-prenylated flavanones [22] [28]. The prenylation pattern represents a common structural modification found in flavonoids derived from plants of the Fabaceae family, particularly those belonging to the genus Psoralea [25].
Bavachin possesses a single stereogenic center at the C2 position of the chromanone ring system, resulting in the existence of two possible enantiomers [3] [5]. The naturally occurring form of bavachin exhibits the (S)-configuration at this chiral center, as confirmed through spectroscopic analysis and comparison with synthetic standards [2] [3]. The absolute stereochemistry has been definitively established as (2S), indicating that the 4-hydroxyphenyl substituent adopts a specific spatial orientation relative to the chromanone ring plane [5].
Research has identified bavachin as one component of isomeric pairs found in natural sources, particularly in relation to isobavachalcone, another flavonoid compound with identical molecular formula but different connectivity [9]. Mass spectrometric fragmentation studies have been conducted to differentiate between bavachin and its isomeric counterparts, revealing distinct fragmentation pathways that enable analytical separation and identification [9]. The stereochemical configuration of bavachin influences its interaction with biological targets and contributes to its specific pharmacological profile [12].
The bavachin molecule contains several distinct functional groups that serve as reactive centers for chemical and biological interactions [2] [4]. The primary hydroxyl groups are located at the C7 position of the chromanone ring and the C4' position of the attached phenyl ring, providing sites for hydrogen bonding and potential metabolic conjugation reactions [2] [4]. These phenolic hydroxyl groups contribute significantly to the compound's antioxidant properties and ability to interact with protein targets [12].
The carbonyl group at the C4 position of the chromanone ring represents another important reactive center, capable of participating in nucleophilic addition reactions and serving as a hydrogen bond acceptor in molecular interactions [2]. The prenyl side chain at the C6 position contains an alkene functionality that may undergo oxidation or other chemical modifications under specific conditions [28]. Additionally, the aromatic ring systems provide π-electron-rich regions that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites [51].
Bavachin exhibits a molecular weight of 324.37 daltons, calculated from its molecular formula C20H20O4 [1] [3] [4]. High-resolution mass spectrometry has confirmed the exact monoisotopic mass as 324.136159 daltons, providing precise molecular weight determination for analytical purposes [3]. The compound demonstrates characteristic fragmentation patterns under mass spectrometric conditions, with prominent fragment ions observed at mass-to-charge ratios of 119.049, 323.129, 203.071, and 221.081 [2] [15].
Mass Spectral Fragment | m/z Value | Relative Intensity |
---|---|---|
Molecular ion [M+H]+ | 325.143 | 100% |
Base peak | 119.049 | 97% |
Major fragment | 323.129 | 81% |
Secondary fragment | 203.071 | 62% |
Tertiary fragment | 221.081 | 39% |
The fragmentation behavior provides valuable structural information and enables identification of bavachin in complex mixtures through tandem mass spectrometry approaches [2] [15]. The loss of specific mass units corresponds to the elimination of functional groups such as methyl radicals, hydroxyl groups, and portions of the prenyl side chain [9].
Bavachin demonstrates variable solubility characteristics depending on the solvent system employed [16] [17] [18]. In dimethyl sulfoxide, bavachin exhibits high solubility with reported values of 64 milligrams per milliliter, equivalent to 197.3 millimolar concentration [16]. Ethanol provides moderate solubility at 45 milligrams per milliliter, corresponding to 138.73 millimolar concentration [16]. The compound shows significantly limited solubility in aqueous systems, being essentially insoluble in pure water [16] [17].
The solubility profile reflects the lipophilic nature of bavachin due to its prenyl substituent and aromatic ring systems [18]. Organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone provide suitable dissolution media for analytical and preparative applications [18]. The poor water solubility necessitates the use of appropriate solubilization strategies for biological testing, typically involving organic cosolvents or specialized delivery systems [16] [17].
Bavachin exhibits stability characteristics that depend significantly on environmental conditions including temperature, pH, light exposure, and oxygen presence [21] [34]. The compound demonstrates enhanced metabolic stability in the presence of certain inhibitors, suggesting susceptibility to enzymatic degradation under physiological conditions [21]. Cytochrome P450 enzymes, particularly CYP1A1 and CYP2C9, have been identified as primary mediators of bavachin metabolism, with corresponding clearance values of 208.85 and 107.51 microliters per minute per milligram of protein, respectively [34].
Temperature-dependent degradation follows typical Arrhenius kinetics, with increased degradation rates observed at elevated temperatures [19] [20]. The compound exhibits particular sensitivity to oxidative conditions, with degradation products forming through pathways involving the prenyl side chain and phenolic hydroxyl groups [45]. Storage recommendations specify maintenance at -20°C to minimize degradation, with protection from light and moisture being essential for long-term stability [4] [17].
Hydrolytic stability studies indicate that bavachin undergoes degradation under both acidic and basic conditions, with the rate of degradation being pH-dependent [43] [45]. The flavanone structure makes the compound susceptible to ring-opening reactions under extreme pH conditions, leading to the formation of chalcone-type degradation products [45].
The structure-activity relationship analysis of bavachin reveals several critical pharmacophoric elements that contribute to its biological activity [22] [24]. The 4'-hydroxyphenyl substituent at the C2 position serves as a primary pharmacophore, providing essential hydrogen bonding capabilities for interaction with estrogen receptors with EC50 values of 320 nanomolar for estrogen receptor alpha and 680 nanomolar for estrogen receptor beta [12] [32]. The positioning and stereochemistry of this phenolic group are crucial for maintaining optimal receptor binding affinity [12].
The hydroxyl group at the C7 position of the chromanone ring constitutes another essential pharmacophoric element, contributing to the compound's ability to form hydrogen bonds with target proteins [22]. Comparative studies with related compounds demonstrate that methylation of this hydroxyl group, as observed in bavachinin, results in altered activity profiles, indicating the importance of the free hydroxyl functionality [22] [25]. The prenyl side chain at the C6 position provides hydrophobic interactions that enhance membrane permeability and protein binding affinity [22] [28].
Molecular docking studies have identified specific binding interactions between bavachin and various protein targets, including acetylcholinesterase and butyrylcholinesterase [51]. The compound forms hydrogen bonds with key amino acid residues such as Phe295 and Asp74 in acetylcholinesterase, while maintaining additional hydrophobic contacts with Tyr124, Trp286, Val294, and Phe297 [51]. These binding interactions contribute to the compound's inhibitory activity against these enzymes [8].
Comparative structure-activity analysis reveals significant differences between bavachin and closely related flavonoid compounds [22] [25] [32]. When compared to bavachinin, which differs only by the presence of a methoxy group at C7 instead of a hydroxyl group, bavachin demonstrates distinct activity profiles [22]. Bavachinin exhibits stronger antibacterial activity against certain bacterial strains, suggesting that the methoxylation enhances antimicrobial properties while potentially reducing other biological activities [22].
Compound | C7 Substitution | ERα EC50 (nM) | ERβ EC50 (nM) | Antibacterial Activity |
---|---|---|---|---|
Bavachin | Hydroxyl (-OH) | 320 | 680 | Moderate |
Bavachinin | Methoxy (-OCH3) | Not determined | Not determined | Strong |
Isobavachalcone | Chalcone structure | >1000 | >1000 | Strong |
The comparison with isobavachalcone, an isomeric chalcone compound, demonstrates the importance of the chromanone ring closure in bavachin [32]. Despite sharing the same molecular formula, isobavachalcone exhibits significantly reduced estrogen receptor binding affinity, with EC50 values exceeding 1000 nanomolar for both receptor subtypes [32]. This difference highlights the critical role of the specific ring system configuration in determining biological activity [32].
Structure-activity relationship studies involving prenylated flavonoids indicate that the presence and positioning of the prenyl group significantly influence biological activity [22] [28]. Compounds lacking the prenyl substitution generally demonstrate reduced membrane permeability and altered protein binding characteristics [22]. The 3-methylbut-2-enyl group in bavachin provides optimal hydrophobic interactions while maintaining appropriate molecular size for target protein binding [28].
Solvent-based extraction methods represent the foundational approach for isolating bavachin from Psoralea corylifolia plant materials. The selection of appropriate solvents is critical for achieving optimal extraction efficiency while maintaining compound integrity [1] [2] [3]. Traditional solvent extraction typically employs a sequential approach, beginning with hexane extraction to remove lipids, followed by methanol extraction of the remaining plant material [1] [3].
The ethanol-water system has emerged as the most effective solvent combination for bavachin extraction, with optimal concentrations ranging from 70-80% ethanol [2] [4]. This solvent system demonstrates superior extraction efficiency compared to pure organic solvents or water alone, as it provides the necessary polarity balance to dissolve flavonoid compounds like bavachin while minimizing co-extraction of unwanted substances [5] [6].
Methodological considerations include solid-liquid ratios typically maintained between 1:15 to 1:25 (weight/volume), extraction temperatures controlled at 50-60°C, and extraction times optimized between 2-6 hours depending on the specific technique employed [2] [7]. The ethyl acetate fraction obtained through liquid-liquid partitioning has consistently shown the highest bavachin content, requiring approximately 153 grams of ethyl acetate-soluble material to yield 39.7 milligrams of pure bavachin [1] [3].
Ultrasonic-assisted extraction has demonstrated superior efficiency compared to conventional extraction methods for bavachin isolation [8] [9] [10] [11]. The cavitation phenomenon generated by ultrasonic waves accelerates the extraction process by breaking down cell walls and facilitating the release of phytochemicals from the plant matrix [8] [9]. This technology enables significant reductions in extraction time from hours to minutes while maintaining or improving extraction yields [9] [11].
Optimization studies have established critical parameters for ultrasonic extraction of bavachin. Ultrasonic power settings between 200-400 watts provide adequate cavitation without causing thermal degradation of the target compound [4] [12]. Frequency ranges of 20-40 kilohertz have proven most effective for cell disruption and mass transfer enhancement [9] [13]. Temperature control remains essential, with optimal ranges maintained between 50-60°C to balance extraction efficiency with compound stability [2] [4].
The extraction time for ultrasonic methods ranges from 10-30 minutes, representing a substantial improvement over conventional techniques that require several hours [9] [10] [11]. Studies comparing ultrasonic extraction with traditional methods demonstrate extraction efficiency increases of 5-24 fold for similar compounds, with bavachin yields reaching 95-100% relative efficiency compared to 50-70% for conventional maceration [8] [11].
Comprehensive comparative studies reveal significant differences in extraction efficiency among various methodologies for bavachin isolation [5] [2] [10] [11]. Ultrasonic-assisted extraction consistently outperforms conventional methods in terms of both time efficiency and compound recovery [8] [9] [11]. Microwave-assisted extraction represents another advanced technique, achieving high extraction rates in 3-10 minutes with 90-98% relative efficiency [14] [7].
Heat reflux extraction, while effective, requires extended time periods of 2-6 hours and elevated temperatures that may compromise thermolabile compounds [5] [7]. Soxhlet extraction, traditionally employed for exhaustive extraction, demonstrates moderate efficiency (65-80%) but requires 6-8 hours and significant solvent volumes [15] [7]. Maceration, the simplest method, shows the lowest efficiency (50-70%) despite requiring the longest extraction times of 6-24 hours [5] [15].
Energy consumption analysis favors ultrasonic extraction due to its low power requirements and short processing times [7] [11]. Solvent consumption is minimized with ultrasonic methods, utilizing solid-liquid ratios of 1:10-1:20 compared to 1:30-1:50 for maceration [7]. These efficiency improvements translate to significant cost reductions and environmental benefits in large-scale bavachin production [7] [11].
Column chromatography serves as the primary purification method for bavachin isolation following initial extraction procedures [1] [3] [16] [17]. Silica gel column chromatography employs gradient elution systems to achieve compound separation based on polarity differences [1] [3]. The typical protocol utilizes silica gel with particle sizes between 200-300 mesh, providing optimal separation resolution while maintaining reasonable flow rates [18] [19].
The gradient elution system for bavachin purification typically begins with hexane:ethyl acetate ratios of 4:1, progressing to 1:1 to achieve selective compound elution [1] [3]. Fraction collection and monitoring through thin-layer chromatography enables identification of bavachin-containing fractions, which are subsequently subjected to reverse-phase column chromatography for final purification [3] [16]. This sequential approach yields pure bavachin with purities exceeding 99% as confirmed by high-performance liquid chromatography analysis [3] [20].
Column dimensions and loading capacity must be optimized relative to sample size and desired purity levels [17] [21]. For preparative-scale isolation, column diameters of 10-50 millimeters with bed heights of 20-40 centimeters provide adequate separation efficiency [17]. Sample loading should not exceed 2-5% of the total column volume to prevent band broadening and loss of resolution [17] [21].
High-speed countercurrent chromatography represents an advanced separation technique that eliminates solid support matrices while maintaining high resolution separations [22] [23] [24]. This liquid-liquid partition chromatography system enables complete sample recovery without the irreversible adsorption losses associated with solid stationary phases [22] [24]. The technique has demonstrated particular effectiveness for bavachin purification due to its ability to handle compounds with similar polarities [2] [22].
The selection of appropriate two-phase solvent systems constitutes the critical parameter for successful countercurrent chromatography separations [22] [23]. For bavachin isolation, optimal solvent systems typically consist of hexane:ethyl acetate:methanol:water in ratios that provide partition coefficients between 0.4-2.5 [2] [22]. The stationary phase retention must exceed 60% to achieve adequate separation resolution [22] [23].
Operational parameters include rotation speeds of 800-1000 revolutions per minute, flow rates of 2-4 milliliters per minute, and sample loading volumes not exceeding 10% of the column capacity [22] [24]. High-speed countercurrent chromatography offers advantages including rapid purification (typically 2-4 hours), high sample recovery (>95%), and the ability to process gram quantities of crude extract [22] [24].
Silica gel chromatography remains the most widely employed purification technique for bavachin isolation due to its versatility, cost-effectiveness, and well-established protocols [25] [26] [27]. The silica surface interactions with solutes depend on hydrogen bonding, van der Waals forces, and electrostatic interactions, enabling separation based on polarity differences [25] [28]. Activated silica gel contains approximately one strongly hydrogen-bonded water molecule per silanol group, which influences retention mechanisms [25].
Mobile phase optimization requires systematic evaluation of solvent polarity and composition [25] [29]. For bavachin purification, optimal mobile phases typically utilize hexane:ethyl acetate mixtures with increasing polarity gradients [1] [3]. The addition of small percentages of polar modifiers such as methanol or isopropanol can enhance selectivity for specific compound classes [25] [29].
Column preparation involves careful packing procedures to ensure uniform bed density and minimize channeling effects [17] [27]. Dry packing methods using silica gel pre-equilibrated with the initial mobile phase provide consistent results [17]. The ratio of stationary phase to sample should be maintained between 50:1 to 100:1 to achieve adequate purification [19] [17]. Flow rates must be controlled to maintain optimal separation efficiency, typically 1-3 column volumes per hour [25] [27].
High-performance liquid chromatography represents the primary analytical method for bavachin quantification and purity assessment [30] [31] [32] [33]. Reverse-phase chromatography utilizing C18 columns provides optimal separation conditions for bavachin and related compounds [2] [31] [32]. Mobile phase compositions typically employ water-acetonitrile or water-methanol gradient systems with detection wavelengths optimized at 240-246 nanometers [30] [33] [34].
Chromatographic conditions require careful optimization to achieve baseline separation of bavachin from structurally related compounds such as isobavachalcone and bavachinin [30] [31] [35]. Column temperatures maintained at 25-30°C provide stable retention times and improved peak shape [2] [33] [34]. Flow rates of 1.0 milliliters per minute offer optimal compromise between analysis time and separation efficiency [30] [33].
Method validation parameters demonstrate excellent linearity across concentration ranges of 1.25-20 micrograms per milliliter for bavachin, with correlation coefficients exceeding 0.995 [33] [34]. Recovery studies show mean values of 94.9-101.9% with relative standard deviations below 3.6% [33] [34]. Detection limits reach 4-6 nanograms per milliliter for ultraviolet detection and sub-nanogram levels for mass spectrometric detection [35] [36].
Mass spectrometry provides definitive structural identification and quantitative analysis capabilities for bavachin characterization [37] [38] [39] [40]. Electrospray ionization in negative ion mode generates characteristic fragmentation patterns that enable unambiguous compound identification [30] [39]. The molecular ion peak at mass-to-charge ratio 323 corresponds to the deprotonated bavachin molecule, with characteristic fragment ions providing structural confirmation [39] [36].
Tandem mass spectrometry techniques enable enhanced selectivity and sensitivity for bavachin analysis in complex matrices [38] [36] [41]. Multiple reaction monitoring methods utilize specific precursor-to-product ion transitions, such as mass-to-charge ratio 323.1 to 119.0, providing detection limits in the sub-nanogram per milliliter range [36]. The collision-induced dissociation process generates reproducible fragmentation patterns that serve as identification criteria [38] [41].
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry represents the current state-of-the-art for bavachin analysis [36] [42]. These systems achieve rapid separations in less than 15 minutes while maintaining high sensitivity and specificity [36]. Matrix effects require careful evaluation and compensation through appropriate internal standard selection and sample preparation procedures [36] [42].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities essential for bavachin characterization and purity assessment [43] [44] [45] [46]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts corresponding to aromatic protons, methoxy groups, and alkyl substituents present in the bavachin structure [1] [3]. Carbon-13 nuclear magnetic resonance provides complementary information regarding carbon framework and substitution patterns [44] [45].
Quantitative nuclear magnetic resonance methods offer absolute quantification capabilities without requiring calibration curves [46] [48]. Integration of characteristic resonances provides direct measurement of bavachin content in purified samples [44] [46]. Sample preparation requires deuterated solvents and precise temperature control to achieve reproducible results [44] [45].
Electrochemical detection systems provide sensitive and selective analytical capabilities for bavachin analysis [30] [49] [50] [51]. High-performance liquid chromatography coupled with electrochemical detection demonstrates superior sensitivity compared to ultraviolet detection, achieving detection limits approximately ten times lower [30]. The phenolic hydroxyl groups in bavachin structure enable oxidation reactions at carbon electrodes, generating measurable current responses [30] [49].
Method validation protocols follow established guidelines including specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness testing [58] [59] [57]. Specificity requirements demonstrate that analytical methods can distinguish bavachin from related compounds and potential degradation products [59] [57]. Linearity studies establish working ranges with correlation coefficients exceeding 0.995 across expected concentration ranges [58] [57].
Inter-laboratory validation studies provide confidence in method transferability and reproducibility across different analytical facilities [54] [55]. Proficiency testing programs enable ongoing assessment of analytical performance and identification of systematic errors [54] [55]. Documentation systems must maintain complete records of all validation activities, method modifications, and performance monitoring data [54] [60].
Chromatographic fingerprinting provides comprehensive quality assessment tools for bavachin-containing materials through pattern recognition and multivariate analysis [61] [62] [63] [64]. High-performance liquid chromatography fingerprints capture the complete chemical profile of plant extracts, enabling identification of authentic materials and detection of adulteration [61] [62]. Standardized chromatographic conditions ensure reproducible fingerprint patterns that can be compared across different laboratories and time periods [61] [64].
Fingerprint development requires optimization of extraction procedures, chromatographic conditions, and data processing methods [61] [63]. Mobile phase selection balances resolution of target compounds with analysis time, typically utilizing gradient elution systems with water-acetonitrile or water-methanol combinations [61] [63]. Detection wavelengths at 254 nanometers provide broad compound detection, while specific wavelengths enhance selectivity for particular compound classes [61] [64].
Purity assessment criteria for bavachin establish minimum acceptable levels and maximum allowable impurities based on intended applications [20] [65] [57] [66]. High-performance liquid chromatography purity analysis requires integration of all peaks exceeding 0.1% of the main peak area, with bavachin content typically specified as not less than 98.0% on a dried basis [20] [67]. Related substance limits restrict individual impurities to maximum levels of 0.5% and total impurities to 2.0% [57] [67].
Spectroscopic purity assessment utilizes nuclear magnetic resonance integration ratios and mass spectrometry purity calculations to confirm chromatographic results [20] [66]. Water content determination by Karl Fischer titration ensures accurate purity calculations on a dried weight basis [20] [57]. Residual solvent analysis monitors extraction and purification solvents to ensure compliance with safety limits [57] [66].